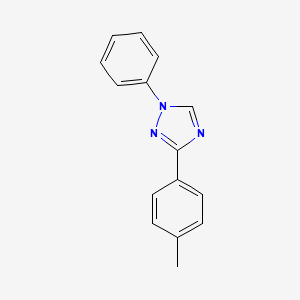

1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl-

Description

The compound 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- features a triazole core substituted at the 1-position with a phenyl group and at the 3-position with a 4-methylphenyl group. This substitution pattern enhances its pharmacological profile by improving lipophilicity and binding affinity to biological targets . Its synthesis typically involves nucleophilic substitution or cyclization reactions under catalytic conditions, as seen in analogous triazole derivatives .

Properties

CAS No. |

65814-57-5 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-(4-methylphenyl)-1-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-16-11-18(17-15)14-5-3-2-4-6-14/h2-11H,1H3 |

InChI Key |

FQCONTWUPBOAQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclocondensation

A foundational method involves cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, methyl formate reacts with hydrazine hydrate and ammonium salts under high-pressure conditions to form the triazole core. In one protocol, methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (2.0 kg) are heated to 120°C in a sealed reactor, yielding 1H-1,2,4-triazole with 90% efficiency. Adapting this method, substituting formate with phenyl- and 4-methylphenyl-containing precursors could direct substituents to positions 1 and 3.

Diazotization and Deamination

Diazotization of aminotriazoles followed by deamination has been reported for triazole synthesis. However, this method often produces regioisomeric byproducts, complicating purification. For the target compound, pre-functionalized amines bearing phenyl and methylphenyl groups might reduce isomer formation.

Protecting Group Strategies in Triazole Synthesis

Silicon-Based Protecting Groups

Temporary protection of reactive positions prevents unwanted substitutions. In one method, 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole was synthesized using trimethylchlorosilane and LDA. Deprotection with fluoride reagents (e.g., TBAF) restores the original structure. For 3-(4-methylphenyl)-1-phenyl-triazole, protecting position 5 during aryl group installation could enhance regioselectivity.

Bromine as a Directing Group

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for synthesizing 3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole:

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The 1H-1,2,4-Triazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that compounds containing this structure exhibit potent antibacterial and antifungal activities. For instance:

- Antifungal Activity : A series of 1H-1,2,4-triazole derivatives demonstrated enhanced antifungal effects against pathogens such as Aspergillus flavus and Candida albicans. One study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

- Antibacterial Activity : Various synthesized triazole derivatives have shown remarkable antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. For example, a compound with a 4-trichloromethyl group displayed MIC values comparable to ceftriaxone .

Anticancer Properties

Recent studies have highlighted the potential of 1H-1,2,4-Triazole derivatives in cancer therapy. A specific derivative was found to interact with high-abundance blood proteins and exhibited antiproliferative activity against HeLa cervical cancer cells. The mechanism involved modulation of the kallikrein-kinin signaling pathway, suggesting a promising avenue for further research in cancer therapeutics .

Agrochemical Applications

The use of 1H-1,2,4-Triazole compounds in agriculture is also noteworthy. They have been identified as effective fungicides and herbicides. For instance:

- Fungicidal Activity : Triazole-based fungicides are widely used to combat fungal diseases in crops. Studies have shown that certain triazole derivatives can inhibit the growth of pathogenic fungi with high efficacy .

- Herbicidal Properties : Some triazole compounds have been explored for their herbicidal activity, providing an alternative to traditional herbicides that may pose environmental risks.

Material Science Applications

In materials science, 1H-1,2,4-Triazole derivatives are being investigated for their potential as corrosion inhibitors and in the development of advanced materials:

- Corrosion Inhibition : Research has demonstrated that triazole compounds can effectively inhibit corrosion in metals by forming protective layers on their surfaces .

- Polymer Science : The incorporation of triazole moieties into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

Data Tables

| Application Area | Specific Use | Example Compound | Efficacy/Activity |

|---|---|---|---|

| Medicinal Chemistry | Antifungal | 1H-1,2,4-Triazole Derivative | MIC < 0.01 μmol/mL against A. niger |

| Antibacterial | Ciprofloxacin-Triazole Hybrid | MIC = 0.046 μM against MRSA | |

| Agrochemicals | Fungicide | Triazole Derivative | Effective against Fusarium species |

| Herbicide | Triazole Compound | Inhibitory effects on weed growth | |

| Material Science | Corrosion Inhibitor | Triazole-based Coating | Significant reduction in metal corrosion rates |

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives revealed that compounds with specific substitutions exhibited antifungal activity superior to commercial agents. For example, a derivative with a methoxyphenyl group showed potent effects against Candida albicans, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anticancer Mechanism

In another investigation into the anticancer potential of a novel triazole derivative, researchers utilized proteomics and molecular simulations to understand its interactions with human serum proteins. The study concluded that the compound's binding affinity to proteins like human serum albumin plays a crucial role in its therapeutic effects against cancer cells .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various biological processes, leading to its therapeutic effects. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

The biological activity of triazole derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Key Observations :

- 4-Methylphenyl substitution (target compound) optimizes anti-inflammatory activity due to balanced hydrophobicity and steric effects .

- Halogenated derivatives (e.g., 4-fluoro, 4-bromo) show enhanced antimicrobial activity but may suffer from toxicity concerns .

- Methoxy groups improve solubility but reduce membrane permeability, limiting antimicrobial efficacy .

Anti-Inflammatory Activity

The target compound demonstrates superior anti-inflammatory activity compared to analogs with bulkier substituents (e.g., 4-acetylphenyl). In SAR studies, 3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole exhibited a 50.3% inhibition rate in murine edema models, outperforming ibuprofen (45.6%) . This is attributed to the methyl group’s ability to stabilize hydrophobic interactions with cyclooxygenase (COX) enzymes .

Antimicrobial Activity

- Antibacterial : While 4-methylphenyl derivatives show moderate activity against Gram-positive bacteria (e.g., S. aureus), fluorinated analogs (e.g., 3-(4-fluorophenyl)-) exhibit higher potency due to enhanced electron-withdrawing effects .

- Antifungal : The target compound’s activity against Candida spp. is comparable to fluconazole, but brominated analogs (e.g., 3-(4-bromophenyl)-) are more effective against resistant strains, likely due to stronger halogen bonding with fungal cytochrome P450 .

Antitubercular and Antiviral Activity

Triazoles with pyridyl or benzothiazole substituents (e.g., 3-(3-pyridyl)-5-(4-substituted phenyl)-) demonstrate notable antitubercular activity, which the 4-methylphenyl derivative lacks. This highlights the role of heteroaromatic groups in targeting M. tuberculosis .

Biological Activity

1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1H-1,2,4-triazole, 3-(4-methylphenyl)-1-phenyl- is notable for its potential as an antibacterial and anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, anti-inflammatory properties, and other pharmacological actions supported by recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a triazole ring substituted with a 4-methylphenyl group at the 3-position and a phenyl group at the 1-position.

Antibacterial Activity

Research has demonstrated that 1H-1,2,4-triazoles exhibit significant antibacterial properties. The biological activity of 1H-1,2,4-triazole, 3-(4-methylphenyl)-1-phenyl- has been evaluated against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

A summary of MIC values for several triazole derivatives is shown in Table 1. These values indicate the concentration required to inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- | Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 0.5 | |

| Bacillus subtilis | 0.125 |

The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like ciprofloxacin and levofloxacin .

Anti-inflammatory Properties

In addition to antibacterial activity, triazole derivatives have shown significant anti-inflammatory effects. Studies involving peripheral blood mononuclear cells (PBMCs) indicated that the compound can modulate cytokine release (e.g., TNF-α and IL-6), which are critical in inflammatory responses .

Cytokine Modulation

Table 2 summarizes the effects of 1H-1,2,4-triazole, 3-(4-methylphenyl)-1-phenyl- on cytokine levels:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 100 |

These results suggest that the compound significantly reduces pro-inflammatory cytokines compared to control levels .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on Methicillin-resistant Staphylococcus aureus (MRSA) : A series of triazole derivatives were tested against MRSA strains. The compound exhibited MIC values significantly lower than traditional antibiotics like vancomycin .

- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, compounds similar to 1H-1,2,4-triazole, 3-(4-methylphenyl)-1-phenyl- showed a reduction in inflammation comparable to that of standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-methylphenyl)-1-phenyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted hydrazines and carbonyl derivatives) under controlled conditions. Key factors include:

- Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole formation, but alternative catalysts like Ru complexes may improve regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency compared to non-polar solvents .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 80–100°C) while maintaining yields >75% .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this triazole derivative?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. For instance, aromatic protons in the 4-methylphenyl group appear as a singlet at δ 2.35 ppm, while triazole protons resonate between δ 8.2–8.5 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions, such as C–H···N contacts (contributing ~25% to crystal stability) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate the electronic properties and bioactivity of this triazole derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., fungal CYP51). Docking scores (e.g., −9.2 kcal/mol) correlate with antifungal activity, but steric clashes with hydrophobic residues may reduce efficacy .

Q. How can researchers address contradictions in reported biological activity data for structurally similar triazoles?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 4-methylphenyl groups enhance lipophilicity (logP ~3.2) but may reduce solubility, impacting bioavailability .

- Assay Standardization : Discrepancies in antifungal IC values (e.g., 12 μM vs. 28 μM) may arise from variations in fungal strains or incubation times. Use CLSI M38 guidelines for consistency .

Q. What strategies resolve discrepancies in enzyme inhibition data across studies?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, values <10 μM indicate strong binding to cytochrome P450 isoforms .

- Mutagenesis Studies : Introduce point mutations (e.g., Y132F in CYP51) to identify critical binding residues. Loss of activity confirms triazole coordination to heme iron .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.